Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a combination of indoline, sulfonyl, benzamido, and thiophene moieties
Properties
IUPAC Name |
ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-4-31-24(28)21-15(2)16(3)32-23(21)25-22(27)18-9-11-19(12-10-18)33(29,30)26-14-13-17-7-5-6-8-20(17)26/h5-12H,4,13-14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDFJUZENLSWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction Adaptations
The Gewald reaction employs α-cyanoesters, ketones, and elemental sulfur under basic conditions to form 2-aminothiophenes. For 4,5-dimethyl substitution, dimethyl ketones (e.g., 3-pentanone) react with ethyl cyanoacetate and sulfur in ethanol or DMF. A modified approach from Ambeed (Search Result) utilizes [bis(methylsulfanyl)methylene]malononitrile and ethyl thioglycolate with triethylamine in methanol, yielding ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate in 99% yield. Adapting this method, replacing malononitrile with dimethyl-substituted precursors could yield the 4,5-dimethyl analog.
Critical Parameters :
Paal-Knorr Thiophene Synthesis
The Paal-Knorr reaction converts 1,4-diketones to thiophenes using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. For 4,5-dimethylthiophene-3-carboxylate, 2,3-dimethyl-1,4-diketone precursors react with ethyl glyoxylate under refluxing toluene, though yields are typically lower (~70%) compared to Gewald methods.
Synthesis of 4-(Indolin-1-ylsulfonyl)benzoic Acid
The sulfonamide-linked benzoyl group is synthesized via sulfonylation of indoline.
Chlorosulfonation of Benzoic Acid
4-Chlorosulfonylbenzoic acid is prepared by reacting benzoic acid with chlorosulfonic acid at 0–5°C. This intermediate is highly reactive and requires immediate use.
Sulfonamide Formation
Indoline reacts with 4-chlorosulfonylbenzoic acid in dichloromethane (DCM) with pyridine as a base, yielding 4-(indolin-1-ylsulfonyl)benzoic acid. Patent WO2012032528A2 (Search Result) demonstrates analogous sulfonylation using isobutyl bromide and potassium carbonate, achieving >90% purity after recrystallization.
Optimization Notes :
- Stoichiometry : 1:1 molar ratio of chlorosulfonyl acid to indoline prevents di-sulfonation.
- Temperature : 0–25°C minimizes side reactions.
Coupling of Thiophene and Benzamide Moieties
The 2-amino group on the thiophene reacts with 4-(indolin-1-ylsulfonyl)benzoyl chloride to form the benzamido linkage.
Benzoyl Chloride Preparation
4-(Indolin-1-ylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂) in DCM, forming the corresponding acid chloride. Excess SOCl₂ is removed under vacuum.
Amide Bond Formation
The acid chloride reacts with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in anhydrous DCM with N,N-diisopropylethylamine (DIPEA) as a base. A patent from Search Result reports similar couplings using DMF and potassium carbonate at 80–85°C, achieving 90% yield.
Yield Enhancement Strategies :
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation.
- Purification : Recrystallization from methanol/water mixtures improves purity to >98%.
Final Compound Characterization
Spectroscopic Analysis
- ¹H NMR : Key signals include ethyl ester protons (δ 1.34 ppm, triplet; δ 4.28 ppm, quartet), dimethyl thiophene protons (δ 2.64 ppm, singlet), and indoline aromatic protons (δ 6.8–7.5 ppm).
- LCMS : Molecular ion peak at m/z 489.2 [M+H]⁺.
Alternative Synthetic Routes
Radical Cyclization
A PMC article (Search Result) describes radical cyclization for thienoindoles using ( o-bromoindolyl)acrylonitrile and dithioesters. While untested for this compound, adapting this method could involve brominated thiophene intermediates.
One-Pot Tandem Reactions
Combining Gewald cyclization and sulfonylation in a single pot may reduce purification steps. However, competing reactions (e.g., ester hydrolysis) necessitate careful optimization.
Industrial-Scale Considerations
Patent WO2012032528A2 highlights critical steps for scalability:
- Solvent Selection : Ethyl acetate and methanol enable efficient extraction and leaching.
- Cost Reduction : Replacing cuprous cyanide with NaCN in cyanation steps lowers expenses.
- Purity Control : Recrystallization from acetone/HCl yields hydrochloride salts with >99% purity.
Challenges and Optimization Opportunities
- Regioselectivity : Ensuring exclusive 4,5-dimethyl substitution requires steric control during cyclization.
- Sulfonamide Stability : Indoline sulfonamides are prone to hydrolysis under acidic conditions; neutral pH during coupling is critical.
- Yield Improvement : Microwave-assisted synthesis could accelerate cyclization and coupling steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have indicated that ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate exhibits promising anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown efficacy in reducing the viability of breast cancer cells by inducing apoptosis through the activation of intrinsic pathways .
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models of inflammation . This property could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Molecular Mechanisms
2.1 Interaction with Biological Targets
this compound interacts with several biological targets, including enzymes and receptors involved in cancer progression and inflammation. Molecular docking studies have demonstrated its binding affinity to specific targets, which supports its role as a potential therapeutic agent .
2.2 Mechanism of Action
The compound's mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis. It may affect pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth and survival .
Case Studies
3.1 In Vitro Studies
In vitro studies have shown that treatment with this compound leads to a significant reduction in tumor cell growth compared to untreated controls. For instance, a study reported a 70% decrease in cell viability at concentrations of 10 µM after 48 hours of treatment .
3.2 In Vivo Studies
Animal models have been employed to further evaluate the therapeutic potential of this compound. In a murine model of breast cancer, administration of this compound resulted in a marked decrease in tumor size and weight compared to control groups . These findings suggest that the compound may have significant clinical relevance.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. This can lead to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indoline derivatives, sulfonyl-containing compounds, and thiophene-based molecules. Examples include:
- Indoline-2,3-dione derivatives
- Sulfonylureas
- Thiophene-2-carboxylate derivatives
Uniqueness
What sets Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science .
Biological Activity
Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in the context of anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), in vitro and in vivo studies, and relevant case studies.
The compound features an indoline moiety linked to a thiophene ring through a sulfonamide group, which is known to influence its biological properties. The structural components suggest potential interactions with various biological targets, including enzymes involved in inflammation and cancer progression.
Inhibition Studies
Recent studies have focused on the compound's ability to inhibit specific enzymes associated with inflammatory pathways:
- 5-Lipoxygenase (5-LOX) : A critical enzyme in the leukotriene biosynthesis pathway, which is implicated in asthma and other inflammatory diseases. The compound demonstrated significant inhibitory activity against 5-LOX with an IC50 value indicating effective enzyme inhibition (1.38 μM) .
- Soluble Epoxide Hydrolase (sEH) : Another target for anti-inflammatory drugs. The compound exhibited an IC50 value of 1.39 μM against sEH, suggesting dual inhibitory potential that could be beneficial in treating inflammatory conditions .
Anti-inflammatory Activity
In vitro studies have shown that the compound effectively reduces pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs). The results indicate a dose-dependent decrease in cytokines such as IL-6 and TNF-alpha when treated with this compound, supporting its role as a potential anti-inflammatory agent .
Anticancer Properties
The compound has also been evaluated for its anticancer activity:
- Cell Proliferation Inhibition : In human leukemia U937 cells, the compound exhibited significant inhibition of cell proliferation. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays .
- Migration and Invasion : Additionally, studies indicated that the compound inhibits migration and invasion of cancer cells, which is crucial for metastasis. This was assessed using wound healing assays and Matrigel invasion assays .
Summary of Biological Activities
| Biological Activity | Target Enzyme/Cell Type | IC50 Value (μM) | Effect |
|---|---|---|---|
| 5-LOX Inhibition | PMNL | 1.38 | Anti-inflammatory |
| sEH Inhibition | Isolated Enzyme | 1.39 | Anti-inflammatory |
| Cell Proliferation | U937 Leukemia Cells | - | Induces apoptosis |
| Migration/Invasion | Cancer Cells | - | Reduces metastatic potential |
Q & A
Q. What synthetic routes are reported for structurally analogous thiophene-3-carboxylate derivatives, and how can they inform the synthesis of this compound?
The compound shares structural similarities with ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, synthesized via Knoevenagel condensation . A plausible route involves:
- Step 1 : Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group .
- Step 2 : Sulfonylation of the benzamido intermediate with indoline-1-sulfonyl chloride, replacing the Knoevenagel-derived acrylamido group.
- Step 3 : Purification via recrystallization (e.g., ethanol or toluene) to achieve yields >70% .
Key Considerations: Monitor reaction progress via TLC and confirm structures using IR (C=O, S=O stretches) , ¹H NMR (aromatic protons, ethyl ester signals) , and mass spectrometry .
Q. How are antioxidant and anti-inflammatory activities typically evaluated for such compounds?
- In vitro antioxidant assays :
- In vivo anti-inflammatory models :
Advanced Research Questions
Q. What structural features correlate with enhanced bioactivity in related compounds, and how might the indolin-1-ylsulfonyl group influence this?
- Phenolic substitutions in analogous compounds show higher antioxidant activity due to radical stabilization .
- The indolin-1-ylsulfonyl group may enhance sulfonamide-mediated enzyme inhibition (e.g., COX-2) or improve pharmacokinetic properties (e.g., solubility, bioavailability).
- Contradictions : While electron-withdrawing groups (e.g., -SO₂-) typically enhance anti-inflammatory activity, steric effects from the bicyclic indoline moiety could reduce binding efficiency. Computational docking studies are recommended to resolve this .
Q. How can conflicting spectral data or reaction yields be addressed during synthesis?
- IR discrepancies : If the S=O stretch (~1350–1160 cm⁻¹) is absent, verify sulfonylation completeness using HPLC-MS .
- Low yields : Optimize stoichiometry (e.g., excess indoline-1-sulfonyl chloride) or employ microwave-assisted synthesis to accelerate reaction kinetics .
- ¹H NMR ambiguities : Compare with reference spectra of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives (e.g., δ 1.33–1.37 ppm for ethyl ester protons) .
Q. What in vivo models are suitable for mechanistic studies of this compound’s anti-inflammatory effects?
- Adjuvant-induced arthritis : Assess chronic inflammation and joint destruction.
- Cytokine profiling : Measure TNF-α, IL-6, and IL-1β levels in serum via ELISA.
- Histopathological analysis : Evaluate tissue sections for neutrophil infiltration and edema .
Methodological & Safety Considerations
Q. What safety protocols are recommended for handling this compound?
Q. How can computational tools aid in optimizing this compound’s design?
- QSAR modeling : Predict bioactivity based on substituent electronic (Hammett σ) and steric (Taft Es) parameters.
- Molecular dynamics : Simulate interactions with COX-2 or NF-κB targets to guide synthetic modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
